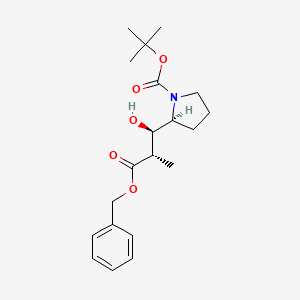
tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and several functional groups including a benzyloxy group, a hydroxyl group, and a ketone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
The synthesis of tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. The synthetic route often includes the protection of functional groups, formation of the pyrrolidine ring, and introduction of the tert-butyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions. For example, the hydroxyl and ketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyloxy group may also play a role in modulating the compound’s interactions with biological molecules.
類似化合物との比較
Similar compounds include other tert-butyl esters and pyrrolidine derivatives. Compared to these compounds, tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct reactivity and biological activity, making it a valuable compound for research and industrial applications .
生物活性
Chemical Identity and Structure
tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate, with CAS number 173653-47-9, is a complex organic compound characterized by the molecular formula C20H29NO5 and a molecular weight of 363.45 g/mol. The compound features a pyrrolidine ring, which is significant in various biological activities and pharmaceutical applications.
The biological activity of this compound is primarily attributed to its structural components that interact with specific biological pathways. The pyrrolidine moiety is known for its ability to modulate neurotransmitter systems, particularly in neuropharmacology. The presence of the benzyloxy group enhances lipophilicity, potentially facilitating better membrane permeability and bioavailability.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Some studies indicate that pyrrolidine derivatives may offer neuroprotective benefits, which could be relevant in neurodegenerative conditions.
Case Studies and Research Findings
- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of pyrrolidine derivatives, showing that modifications in the structure can significantly enhance their activity against reactive oxygen species (ROS) .
- Neuropharmacological Research : In a study focusing on neuroprotective agents, it was found that compounds containing a pyrrolidine scaffold were effective in reducing neuronal cell death induced by glutamate toxicity . This suggests that this compound may hold promise in treating conditions like Alzheimer's disease.
- Anti-inflammatory Activity : Research conducted by Previtali et al. demonstrated that similar compounds could inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses . This positions the compound as a potential therapeutic agent for inflammatory disorders.
Data Table: Biological Activities
特性
IUPAC Name |
tert-butyl (2S)-2-[(1R,2S)-1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-14(18(23)25-13-15-9-6-5-7-10-15)17(22)16-11-8-12-21(16)19(24)26-20(2,3)4/h5-7,9-10,14,16-17,22H,8,11-13H2,1-4H3/t14-,16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTMTCBOXNAACY-BHYGNILZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














